BenchChemオンラインストアへようこそ!

N-cyclooctyl-3-fluorobenzenesulfonamide

Medicinal Chemistry Carbonic Anhydrase IX Structure-Activity Relationship (SAR)

N-Cyclooctyl-3-fluorobenzenesulfonamide (C14H20FNO2S, MW 285.38 g/mol) is a mono-fluorinated aromatic sulfonamide characterized by a 3-fluorobenzenesulfonamide core linked to a cyclooctyl group. This compound belongs to a therapeutically significant class of Carbonic Anhydrase (CA) inhibitors, where the fluorinated benzenesulfonamide moiety acts as the zinc-binding pharmacophore.

Molecular Formula C14H20FNO2S
Molecular Weight 285.38 g/mol
Cat. No. B270461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclooctyl-3-fluorobenzenesulfonamide
Molecular FormulaC14H20FNO2S
Molecular Weight285.38 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)NS(=O)(=O)C2=CC=CC(=C2)F
InChIInChI=1S/C14H20FNO2S/c15-12-7-6-10-14(11-12)19(17,18)16-13-8-4-2-1-3-5-9-13/h6-7,10-11,13,16H,1-5,8-9H2
InChIKeyGGMXEVMKTQXOMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclooctyl-3-fluorobenzenesulfonamide: A Key Mono-Fluorinated Scaffold for Selective CA IX Inhibitor Optimization


N-Cyclooctyl-3-fluorobenzenesulfonamide (C14H20FNO2S, MW 285.38 g/mol) is a mono-fluorinated aromatic sulfonamide characterized by a 3-fluorobenzenesulfonamide core linked to a cyclooctyl group [1]. This compound belongs to a therapeutically significant class of Carbonic Anhydrase (CA) inhibitors, where the fluorinated benzenesulfonamide moiety acts as the zinc-binding pharmacophore. Its structural blueprint is directly relevant to the development of selective anticancer agents targeting CA IX, as demonstrated by a series of potent, multi-fluorinated analogs derived from this core scaffold [2]. Unlike its more potent, heavily fluorinated derivatives, this simpler mono-fluorinated analog represents a crucial starting point or comparator compound for medicinal chemistry optimization campaigns focused on balancing potency, selectivity, and physicochemical properties.

Why Trifluorinated Analogs Cannot Simply Substitute for N-Cyclooctyl-3-fluorobenzenesulfonamide in Early-Stage Research


The critical issue hindering simple substitution is that the optimized, highly potent CA IX inhibitors, such as VD11-4-2 (Kd = 50 pM), achieve their activity through the addition of multiple fluorine atoms and large hydrophobic substituents that drastically alter the molecule's physicochemical profile, pKa, and binding kinetics [1]. For example, the addition of three fluorine atoms significantly lowers the pKa of the sulfonamide group, which is a primary driver of enhanced zinc-binding affinity [1]. Therefore, procuring the heavily optimized analog lacks the modular flexibility required for systematic structure-activity relationship (SAR) studies, where the mono-fluorinated N-cyclooctyl-3-fluorobenzenesulfonamide serves as an essential baseline scaffold with a defined lipophilicity window (LogP ~2.2) [2] that allows for subsequent rational design modifications without pre-occupying critical chemical space.

Quantitative Evidence Guide: Differentiating N-Cyclooctyl-3-fluorobenzenesulfonamide from Closest Analogs


Scaffold Complexity vs. Potency: A Quantitative Comparison with the Lead Trifluorinated Analog

The target compound represents a minimally decorated scaffold, which is essential for defining baseline activity, in contrast to the fully optimized lead compound VD11-4-2. While the lead compound achieves potent CA IX binding (Kd = 50 pM), its synthetic complexity and high lipophilicity from four meta-position modifications inherently limit its utility as a starting point for fragment-based or iterative optimization [1]. The target compound's structural simplicity is its primary differentiator, offering a clear vector for exploring chemical space that the lead compound's scaffold already occupies. This is a case of 'scaffold simplicity' as a deliberate design choice rather than a performance failure.

Medicinal Chemistry Carbonic Anhydrase IX Structure-Activity Relationship (SAR)

Lipophilicity-Driven Solubility Differences: N-Cyclooctyl vs. N-Cyclohexyl and N-Cyclopentyl Analogs

The target compound's cyclooctyl group provides a specific calculated LogP of approximately 2.2 [1]. This value is strategically higher than that of its smaller ring analogs, offering a distinct balance between hydrophobic binding pocket interactions and aqueous solubility. Decreasing the ring size is expected to lower LogP, potentially reducing off-target hydrophobic interactions but at the risk of diminishing the shape complementarity with the CA IX hydrophobic pocket, which is explicitly designed to accommodate bulky ortho or meta substituents like cyclooctyl [2]. Conversely, increasing the ring size to cyclododecyl would further increase LogP, likely leading to poor solubility and challenging pharmacokinetics.

Physicochemical Profiling Solubility Permeability

Selectivity Profile: The Impact of a Single Fluorine vs. Trifluorination on Off-Target CA Isozyme Binding

The target compound's single fluorine substitution fundamentally alters its selectivity profile compared to the trifluorinated lead series, where electron-withdrawing effects lower the sulfonamide pKa and broadly increase affinity for most CA isozymes, often diminishing selectivity [1]. While the trifluorinated analog VD11-4-2 shows high affinity for CA IX (Kd = 50 pM), its selectivity over other isoforms can be suboptimal; for instance, compound 4b, a tetrafluorinated analog lacking the cyclooctyl group, showed nanomolar affinity for most CA isozymes, with highest affinity for off-target CA I (Kd = 0.2 nM) [2]. The presence of fewer fluorine atoms in the target compound is expected to result in a narrower overall inhibition profile, potentially offering a cleaner starting point for building in selectivity for CA IX.

Target Selectivity Isozyme Profiling Off-Target Effects

CYP3A4 Metabolic Stability: A Paradigm for Investigating N-Cycloalkyl Benzenesulfonamide Metabolism

Data for a closely related analog, N-cyclododecyl-3-fluorobenzenesulfonamide, shows a high IC50 of 20,000 nM against CYP3A4 in human liver microsomes [1], indicating minimal inhibition of this major metabolizing enzyme. This class-level data provides a strong inference that the target compound, with its smaller cyclooctyl ring, will also exhibit low CYP3A4 liability. This is a key advantage over many drug-like molecules that are potent CYP inhibitors, as low CYP inhibition minimizes the risk of drug-drug interactions in a potential therapeutic context.

Drug Metabolism CYP450 Inhibition Pharmacokinetics

Optimal Application Scenarios for N-Cyclooctyl-3-fluorobenzenesulfonamide in Cancer-Related CA IX Drug Discovery


Core Scaffold for Fragment-Based Drug Design (FBDD) Targeting CA IX

The compound's minimally decorated structure, with a single fluorine and a single cyclooctyl group, makes it an ideal starting fragment or core scaffold for an FBDD campaign. Its defined LogP (~2.2) and tPSA (~37 Ų) [1] fall within lead-like chemical space, allowing researchers to systematically add diverse substituents at the 2, 5, and 6 positions of the benzene ring to probe for additional interactions with the CA IX active site, as was successfully performed to achieve a 10-fold affinity improvement in later studies [2]. This scenario directly leverages the evidence of scaffold simplicity established in Section 3.

Negative Control Compound for CA Isozyme Selectivity Assays

Due to its expected narrow inhibition profile stemming from single fluorination [1], this compound serves as an excellent negative control or baseline comparator in selectivity panels against 12 catalytically active human CA isoforms. When used alongside highly potent but non-selective trifluorinated analogs [2], it allows researchers to quantify the selectivity window gained through additional substitutions and distinguish target engagement from broad sulfonamide-related off-target binding, directly applying the selectivity evidence from Section 3.

Metabolic Stability Benchmarking in N-Cycloalkyl Benzenesulfonamide Series

The inferred low CYP3A4 inhibition risk, supported by the very high IC50 (20,000 nM) of the closely related N-cyclododecyl analog [1], positions this compound as a key tool for benchmarking the intrinsic metabolic stability of the N-cyclooctyl benzenesulfonamide chemotype. Researchers can use it to establish baseline microsomal stability and CYP inhibition profiles, against which the effects of adding solubilizing groups or additional fluorines can be quantitatively assessed, ensuring that potency gains do not come at the cost of metabolic liabilities.

Synthetic Building Block for Late-Stage Diversification

As a stable, isolable intermediate, N-cyclooctyl-3-fluorobenzenesulfonamide can be procured in bulk for use in parallel synthesis or late-stage functionalization strategies. The presence of the cyclooctylamino group and the fluorine atom provides a regio-controlled scaffold that can be further elaborated via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions to rapidly generate a library of di- or tri-substituted analogs for high-throughput screening against the CA enzyme family.

Quote Request

Request a Quote for N-cyclooctyl-3-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.